Cedefingol
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Overview
Description
Cedefingol is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling. This compound has garnered attention due to its potential antineoplastic (anti-cancer) activity. As a sphingosine derivative, this compound appears to inhibit protein kinase C, an enzyme that plays a significant role in the development of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cedefingol can be synthesized through a series of chemical reactions involving sphingosine. The synthetic route typically involves the acetylation of sphingosine to form N-acetylsphingosine, followed by further modifications to introduce hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cedefingol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Cedefingol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid signaling pathways.
Biology: Investigated for its role in cellular signaling and apoptosis (programmed cell death).
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit protein kinase C.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Cedefingol exerts its effects by inhibiting protein kinase C, an enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, this compound can disrupt the signaling pathways that contribute to tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The parent compound of cedefingol, involved in cellular signaling.
Fingolimod: Another sphingosine derivative with immunomodulatory properties.
Ceramide: A lipid molecule involved in cellular signaling and apoptosis.
Uniqueness
This compound is unique due to its specific inhibitory effect on protein kinase C, which distinguishes it from other sphingosine derivatives. This unique mechanism of action makes it a promising candidate for anti-cancer therapy .
Properties
CAS No. |
35301-24-7 |
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Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20-/m0/s1 |
InChI Key |
CRJGESKKUOMBCT-PMACEKPBSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cedefingol; SPC-101210; SPC 101210; SP101210; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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